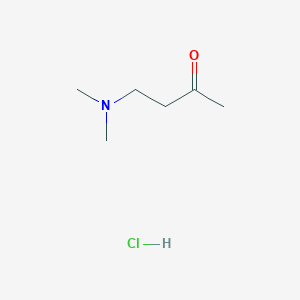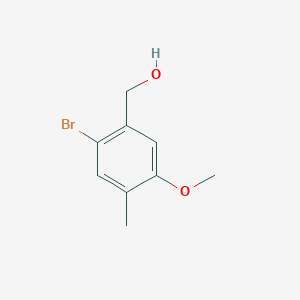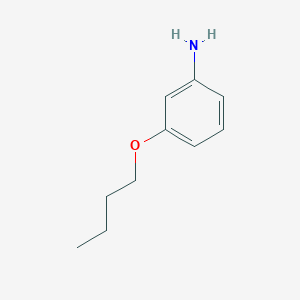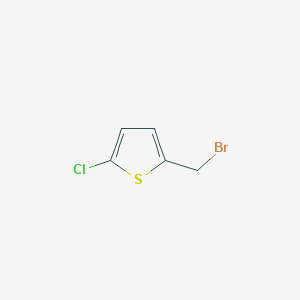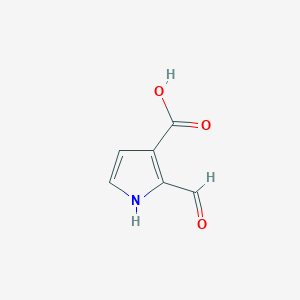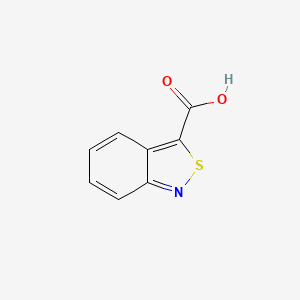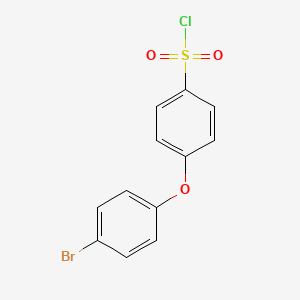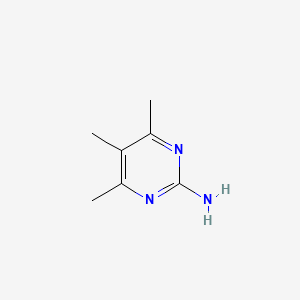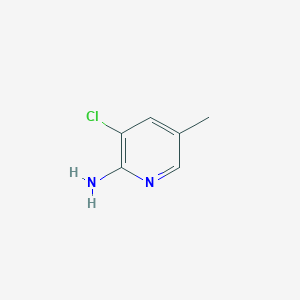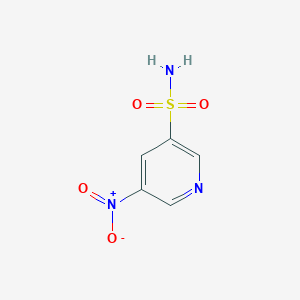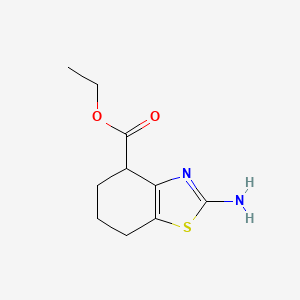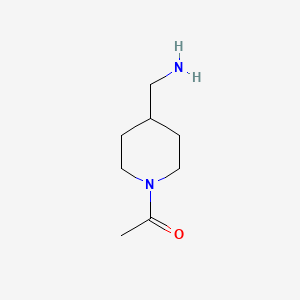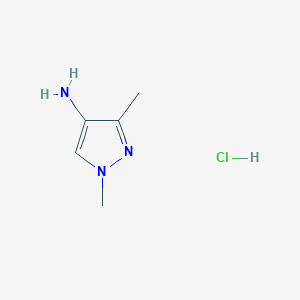
3-(Phenylsulfanyl)propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylsulfanyl)propanoyl chloride is a chemical compound that contains a phenylsulfanyl group attached to a propanoyl chloride moiety. This compound is of interest due to its potential utility in various organic synthesis reactions, where it can act as an intermediate or a reagent. The phenylsulfanyl group is a versatile functional group that can participate in a variety of chemical transformations, including nucleophilic substitutions and catalytic processes.
Synthesis Analysis
The synthesis of compounds related to 3-(phenylsulfanyl)propanoyl chloride often involves multi-step reactions with careful control of reaction conditions. For instance, the synthesis of derivatives of 3-(phenylsulfonimidoyl)propanoic acid involves the imination of the key sulfoxide followed by in situ coupling with a protected amino acid . Similarly, the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a related sulfonyl chloride, includes steps such as regioselective lithiation and copper-catalyzed C–O coupling .
Molecular Structure Analysis
The molecular structure of compounds containing phenylsulfanyl groups can be elucidated using various spectroscopic techniques. For example, structural and NMR spectroscopic studies of 2-phenylsulfanylpyridine and its analogues provide insights into the electronic environment of the phenylsulfanyl group and its influence on the chemical shifts in NMR spectroscopy .
Chemical Reactions Analysis
Compounds with phenylsulfanyl groups can undergo a range of chemical reactions. The sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester serves as a recyclable catalyst for condensation reactions, demonstrating the reactivity of the sulfanyl group in catalysis . Additionally, the cyclization of 1,3-diaryl-3-phenylsulfanyl-1-propanols to thiochromans involves a [1,3]-PhS shift, showcasing the dynamic behavior of the phenylsulfanyl group in rearrangement reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(phenylsulfanyl)propanoyl chloride and related compounds are influenced by the presence of the phenylsulfanyl group. For instance, the gas-phase pyrolytic reaction of 3-phenylsulfanyl-1-propanol derivatives reveals the stability and reactivity of the phenylsulfanyl group under thermal conditions . The chlorination of hydroxyalkanesulfinate salts in a nonpolar medium to produce hydroxyalkanesulfonyl chlorides further illustrates the reactivity of sulfur-containing compounds .
Wissenschaftliche Forschungsanwendungen
Photochromic and Acetate Sensing Properties
- 3-(Phenylsulfanyl)propanoyl chloride is utilized in the synthesis of 3-acylcoumarins, which exhibit photochromic properties and selective sensing for acetate ions. This application is significant in the field of molecular sensing and imaging (Rao & Desai, 2014).
Synthetic Applications
- The compound plays a role in preparing other sulfur-transfer agents, demonstrating its utility in the field of synthetic chemistry and material science (Klose, Reese, & Song, 1997).
- It is involved in cyclization reactions to produce thiochromans, highlighting its relevance in organic synthesis and the creation of new molecules (Skarżewski, Zielińska-Błajet, Roszak, & Turowska-Tyrk, 2003).
Biosensor Technology
- 3-(Phenylsulfanyl)propanoyl chloride is employed in the synthesis of compounds for forming functionalizable monolayers on hydroxylated surfaces, beneficial in biosensing applications (De La Franier, Jankowski, & Thompson, 2017).
Pyrolytic Reactions Study
- The compound is studied for its behavior in gas-phase pyrolytic reactions, providing insights into the thermal decomposition and reaction kinetics of organic molecules (Dib, Ibrahim, Al-Awadi, Ibrahim, & Al-Awadi, 2008).
Chiral Synthesis in Pharmaceuticals
- It's also used in asymmetric synthesis, particularly in producing chiral intermediates for antidepressant drugs, signifying its importance in pharmaceutical research (Choi, Choi, Kim, Uhm, & Kim, 2010).
Antimicrobial Agent Development
- Studies involve synthesizing novel compounds bearing a sulfonamide moiety with antimicrobial properties, where 3-(Phenylsulfanyl)propanoyl chloride plays a crucial role (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-phenylsulfanylpropanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKDFHHXZAIXDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507918 |
Source


|
| Record name | 3-(Phenylsulfanyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylsulfanyl)propanoyl chloride | |
CAS RN |
51849-21-9 |
Source


|
| Record name | 3-(Phenylsulfanyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

